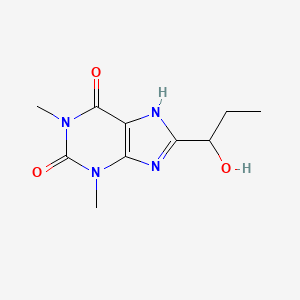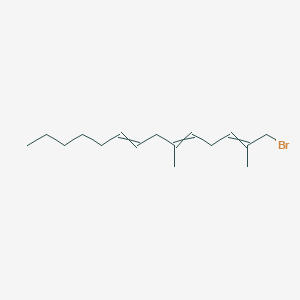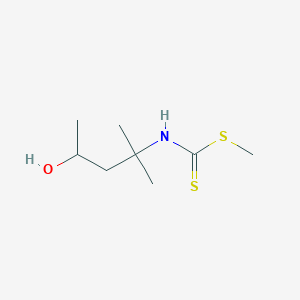![molecular formula C8H9N3OS B14594076 1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 61336-84-3](/img/structure/B14594076.png)
1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen
Vorbereitungsmethoden
The synthesis of 1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the condensation of thiophene-2-carbaldehyde with imidazolidin-2-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Analyse Chemischer Reaktionen
1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene or imidazolidinone rings are replaced by other groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and have similar chemical properties and applications.
Imidazolidinone derivatives: These compounds contain an imidazolidinone ring and are used in similar applications, such as medicinal chemistry and material science. The uniqueness of this compound lies in its combination of the thiophene and imidazolidinone rings, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61336-84-3 |
|---|---|
Molekularformel |
C8H9N3OS |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
1-(thiophen-2-ylmethylideneamino)imidazolidin-2-one |
InChI |
InChI=1S/C8H9N3OS/c12-8-9-3-4-11(8)10-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H,9,12) |
InChI-Schlüssel |
QTIWABIYLDCGJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)N=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

